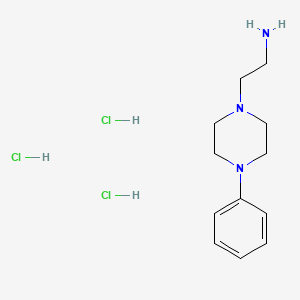
1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol
Übersicht
Beschreibung
1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol, also known as CPP or 6-chloro-PP, is a novel chemical compound. It has a molecular formula of C8H10ClN3O and a molecular weight of 199.64 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolidin-3-ol group attached to a 6-chloropyrimidin-4-yl group . The InChI code for this compound isInChI=1S/C8H10ClN3O/c9-7-3-8(11-5-10-7)12-2-1-6(13)4-12/h3,5-6,13H,1-2,4H2/t6-/m0/s1 . Physical And Chemical Properties Analysis
This compound has a molecular weight of 199.64 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound’s topological polar surface area is 49.2 Ų . It has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are both 199.0512396 g/mol .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Hydrogen Bonding
Supramolecular Structures : The molecule exhibits polarized molecular-electronic structure, forming supramolecular structures through a combination of hydrogen bonds and aromatic π-π stackings. These interactions create molecular columns and hydrophilic tubes, which are significant in understanding nucleic acid structures and functions (Cheng, Chen, Liu, Wu, & Guo, 2011).
Hydrogen-Bonded Networks : Similar compounds form one-dimensional molecular chains and two-dimensional stepped networks through various hydrogen bonds. These are relevant for studying base pairing and molecular packing in aminopyrimidine structures (Cheng et al., 2011).
Synthesis and Derivative Formation
Derivative Synthesis : The synthesis of derivatives containing triazole, oxadiazole, or furan rings in addition to the pyrimidine fragment has shown plant growth stimulating effects (Pivazyan, Ghazaryan, Azaryan, & Yengoyan, 2019).
Formation of Betainic Pyrimidinaminides : Modification of pyrimidines can lead to the formation of betainic pyrimidinaminides, illustrating the versatility in chemical reactions and potential applications in biochemistry and pharmacology (Schmidt, 2002).
Biological Activities
- Plant Growth Stimulation : Derivatives of the compound have shown pronounced plant growth stimulating effects, indicating potential applications in agriculture and botany (Pivazyan et al., 2019).
Crystallography and Molecular Interactions
- Crystallographic Studies : The crystal structures of related compounds reveal significant insights into molecular interactions, hydrogen bonding, and polarization of electronic structures. These findings are critical in the field of crystallography and materials science (Orozco, Insuasty, Cobo, & Glidewell, 2009).
Wirkmechanismus
Eigenschaften
IUPAC Name |
1-(6-chloropyrimidin-4-yl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O/c9-7-3-8(11-5-10-7)12-2-1-6(13)4-12/h3,5-6,13H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGMLJYQCXYCRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



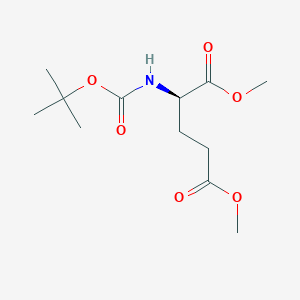
![{[2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride](/img/structure/B1418766.png)

![[1-(2,2-Difluoroethyl)piperidin-4-yl]acetic acid](/img/structure/B1418771.png)
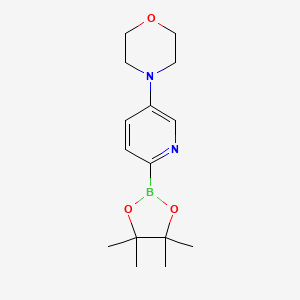
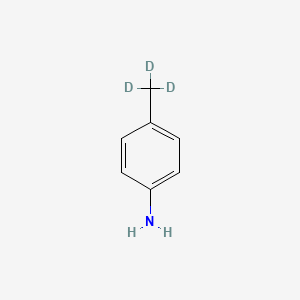
![(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B1418775.png)

![3-Chloro-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde](/img/structure/B1418778.png)

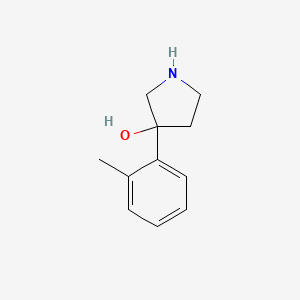
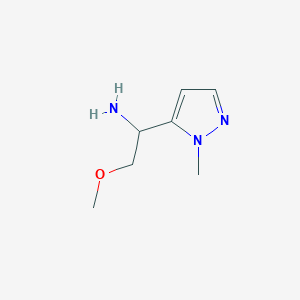
![1-[5-(Tetrahydrofuran-2-YL)-1,2,4-oxadiazol-3-YL]methanamine](/img/structure/B1418784.png)
